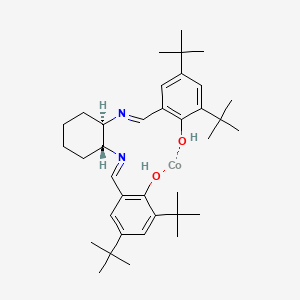

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related Salen-type complexes often involves the condensation of salicylaldehyde derivatives with diamines in the presence of a metal salt, in this case, a cobalt(II) salt. For example, a related manganese(III) chloride complex with a similar ligand framework has been synthesized by reacting 3,5-di-tert-butylsalicylaldehyde with 1,2-diaminocyclohexane, followed by metalation with manganese(III) chloride (Larrow & Jacobsen, 2003).

Molecular Structure Analysis

The molecular structure of these complexes is characterized by a chelating Salen-type ligand that coordinates to the metal center in a tetradentate manner. This arrangement leads to a planar N2O2 metal-coordinating environment, providing stability and defining the complex's reactivity. Detailed insights into the electronic structure have been provided by studies involving electron paramagnetic resonance (EPR) and density functional theory (DFT), highlighting the complexes' selectivity in catalytic reactions due to their unique electronic configurations (Vinck et al., 2008).

Wirkmechanismus

Target of Action

It’s known that sterically hindered phenols, which are part of the compound’s structure, are known antioxidants . They slow down the processes of lipid peroxidation and reduce the oxidative stress of the body .

Mode of Action

It’s known that sterically hindered phenols can form highly reactive dna-alkylating quinone methides , thus being promising agents in the creation of antitumor drugs of directed action .

Biochemical Pathways

The compound is involved in oxidative rearrangement reactions. For instance, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde acetals, which are structurally similar, rearrange to various esters when oxidized with potassium ferricyanide in an alkaline medium .

Pharmacokinetics

The introduction of a phosphorus-containing fragment into the molecules of biologically active substances is one of the important trends in the design of potential drugs .

Result of Action

It’s known that phosphorus-containing sterically hindered phenols can exhibit a dual character, turning from antioxidants protecting healthy cells to highly cytotoxic species that affect tumor cells .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the oxidative rearrangement of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde acetals to various esters occurs in an alkaline medium

Eigenschaften

IUPAC Name |

cobalt;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/t29-,30-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZWNUHBFITYKI-GAQUOPITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54CoN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)